![molecular formula C19H24N2O2 B14347015 N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide CAS No. 96356-97-7](/img/structure/B14347015.png)
N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide is a chemical compound with a complex structure that includes an aminophenoxy group, a pentyl chain, and a methylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Aminophenoxy Intermediate: The initial step involves the reaction of 4-aminophenol with a suitable halogenated pentyl compound under basic conditions to form the 4-aminophenoxy-pentyl intermediate.
Amidation Reaction: The intermediate is then reacted with 2-methylbenzoic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the aminophenoxy group.
Substitution: Substituted derivatives at the aminophenoxy group.
Applications De Recherche Scientifique
N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes or receptors, modulating their activity. The pentyl chain and methylbenzamide moiety contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-(4-Aminophenoxy)pentyl]acetamide
- N-[5-(4-Aminophenoxy)pentyl]-2-phenoxyacetamide
Uniqueness
N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
Propriétés
Numéro CAS |
96356-97-7 |
|---|---|
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-[5-(4-aminophenoxy)pentyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H24N2O2/c1-15-7-3-4-8-18(15)19(22)21-13-5-2-6-14-23-17-11-9-16(20)10-12-17/h3-4,7-12H,2,5-6,13-14,20H2,1H3,(H,21,22) |
Clé InChI |
QNBWKIVONMCCCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


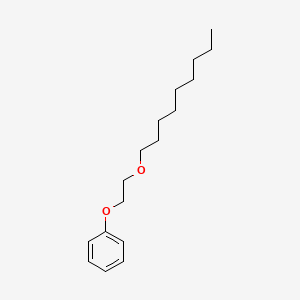

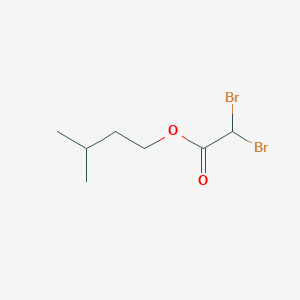

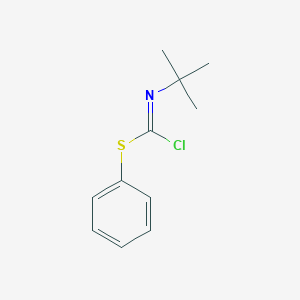
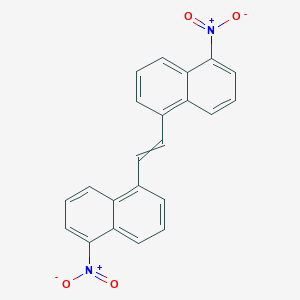
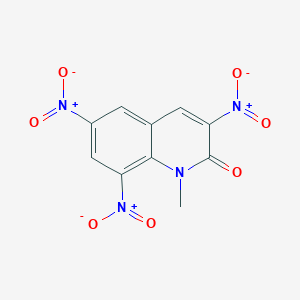
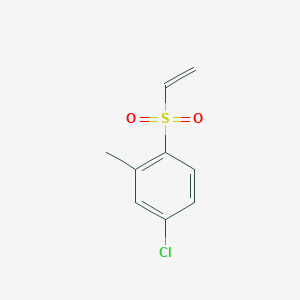
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)

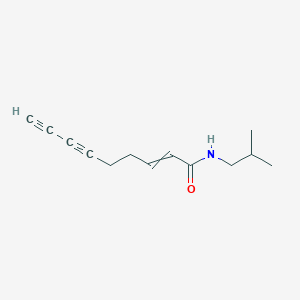
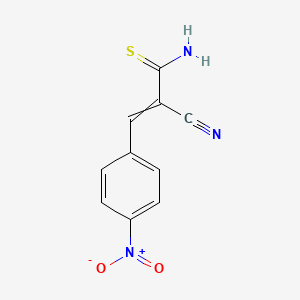
![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)

